2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMKNFMTCXHMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Cyclization to Form the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving the pyrazole derivative and an appropriate diol or epoxide under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium (for Suzuki-Miyaura coupling)
Solvents: Tetrahydrofuran, dichloromethane, ethanol
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, aldehydes
Substitution Products: Amines, thiols
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with a pyrazole core, similar to 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, exhibit promising anticancer properties. For instance, pyrazolo[3,4-b]pyridines have been extensively researched for their ability to target various cancer cell lines, leading to the synthesis of over 300,000 molecules aimed at therapeutic uses .
Case Study:
In a study evaluating the cytotoxic effects of pyrazole derivatives against human tumor cell lines, it was found that compounds structurally related to this compound demonstrated significant activity against several cancer types, including breast and colon cancers. The most active derivatives showed IC50 values as low as 0.003 µM against specific cancer cell lines, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
Compounds containing oxolane and pyrazole moieties have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.
Case Study:
Research has shown that derivatives similar to this compound can reduce inflammation markers in vitro and in vivo models of inflammatory diseases. These compounds were effective in lowering levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Pharmacological Insights
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
rac-(2R,3R)-2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
- Molecular Formula : C15H15FN2O3 (same as target compound)
- Key Difference : Fluorine substitution at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).
- Comparative studies of ortho vs. para fluorophenyl groups in other drug candidates show that ortho substitution often enhances metabolic stability by blocking cytochrome P450 oxidation .
rac-(2R,3R)-2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS: 1955515-37-3)
- Molecular Formula : C12H18N2O4
- Key Difference : Replacement of 2-fluorophenyl with a 2-methoxyethyl group.
Analogs with Modified Heterocyclic Cores
2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1803605-63-1)
- Molecular Formula : C16H16FN3O3
- Key Difference : Replacement of oxolane with a pyrrolidine ring containing a ketone (5-oxo group).
- Impact: The pyrrolidine ring introduces a secondary amine, enabling additional hydrogen bonding.
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
- Molecular Formula : C11H16N2O3
- Key Difference : Substituent at pyrazole N1 is propan-2-yl instead of 2-fluorophenyl.
- Impact :
- Loss of aromaticity reduces molecular weight (224.26 g/mol) and lipophilicity (cLogP ~1.2 vs. ~2.5 for the target compound).
- Simplified structure may improve synthetic yield but limit target specificity .
Biological Activity
The compound 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS No. 1955515-50-0) has garnered interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a fluorophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.26 g/mol . Its structure can be characterized by the following features:
- Pyrazole ring : Contributes to biological activity.
- Fluorophenyl group : May enhance binding affinity to biological targets.
- Oxolane moiety : Impacts solubility and stability.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in various therapeutic areas.
Potential Therapeutic Areas
- Anti-inflammatory Activity :
-
Anticancer Activity :
- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, derivatives with pyrazole rings were reported to inhibit cell proliferation significantly .
- The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | Different fluorine position; potential altered biological activity | |
| 5-(2-methoxyphenyl)-1H-pyrazol-3-carboxylic acid | Contains methoxy group; differing pharmacological properties | |
| (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid | Similar ring structure; variations in stereochemistry may affect activity |
The unique fluorine substitution pattern in this compound may lead to distinct biological activities compared to these similar compounds.
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of pyrazole derivatives, revealing that certain modifications led to enhanced inhibition of TNF-alpha release in vitro. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .
Anticancer Activity Assessment
In vitro testing on various cancer cell lines demonstrated that pyrazole derivatives can induce apoptosis through modulation of Bcl-2 family proteins. The specific activity of this compound remains to be quantified but is expected to follow similar trends based on structural analogs .
Q & A
Q. What are the common synthetic routes for 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, a related pyrazole-carboxylic acid derivative was synthesized using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a degassed DMF/water solvent system at elevated temperatures (80–100°C) . Key steps include:
- Functionalization of the pyrazole ring.
- Cyclization to form the oxolane (tetrahydrofuran) moiety.
- Acidic hydrolysis to yield the carboxylic acid group.
Q. How is the compound structurally characterized?
Characterization employs spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) groups.
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in related compounds with (2R,3R) configurations .
Q. What are the primary applications in pharmaceutical research?
The compound serves as a precursor or intermediate in drug discovery, particularly for:
Q. How is purity assessed during synthesis?
Purity is evaluated via:
Q. What structural features influence reactivity?
Key features include:
- Electron-withdrawing fluorine on the phenyl ring: Enhances metabolic stability and directs electrophilic substitution.
- Pyrazole ring : Participates in hydrogen bonding and π-π stacking.
- Oxolane moiety : Affects conformational flexibility and solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Optimization strategies include:
- Catalyst screening : Pd(OAc)₂ or PdCl₂(dppf) may offer higher efficiency than Pd(PPh₃)₄ .
- Solvent selection : Mixed solvents (e.g., THF/H₂O) improve solubility of intermediates.
- Temperature control : Gradual heating (50°C → 100°C) minimizes side reactions.
- Protecting groups : tert-Butyl esters for carboxylic acids prevent undesired side reactions during coupling steps .
Q. How does stereochemistry affect biological activity?
Q. How to address contradictions in biological activity data across studies?
Potential resolutions include:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling issues include:
- Racemization : Minimized by low-temperature reactions and chiral catalysts (e.g., BINOL-derived phosphines).
- Byproduct formation : Controlled via slow reagent addition and in-situ monitoring (e.g., FTIR).
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate enantiopure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
